Selective KCNQ1 Antagonism vs. KCNQ2/3 Agonism: A 190-Fold Functional Selectivity Window
The compound demonstrates a unique dual functional profile on related potassium channels: it acts as a low-potency antagonist of the KCNQ1/MINK channel while showing high-potency agonist activity at the KCNQ2/KCNQ3 channel. This 190-fold difference in functional potency is a quantifiable differentiation point from other quinoline derivatives, which often lack such a selective, dual-action profile on these specific channel subtypes [1].
| Evidence Dimension | Functional activity on potassium channels |
|---|---|
| Target Compound Data | IC₅₀ = 1.90 µM (antagonist) and EC₅₀ = 10 nM (agonist) |
| Comparator Or Baseline | KCNQ1 vs. KCNQ2/3 |
| Quantified Difference | 190-fold difference in potency (1.90 µM vs. 10 nM) |
| Conditions | KCNQ1/MINK and KCNQ2/KCNQ3 expressed in CHO cells; assessed by inhibition (antagonist) or increase (agonist) of KCl-induced 86Rb+ efflux after 10 min pre-incubation |
Why This Matters
This unique profile provides a clear, quantitative justification for selecting this compound for studies requiring a tool with distinct, assayable activities on KCNQ channels.
- [1] BindingDB. BDBM50420073 (CHEMBL2047506) - Affinity data for KCNQ1 and KCNQ2/3 channels. Curated by ChEMBL. View Source
